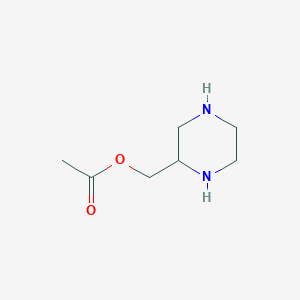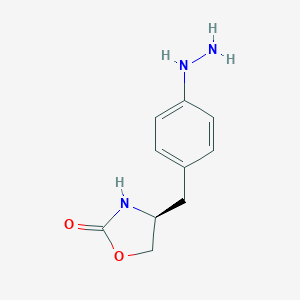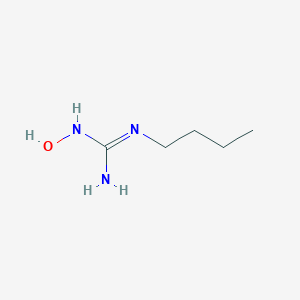![molecular formula C10H14N2O5 B119643 [5'-13C]thymidine CAS No. 240407-53-8](/img/structure/B119643.png)
[5'-13C]thymidine
Vue d'ensemble
Description
Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .
Synthesis Analysis
Thymidine can be synthesized and characterized through different spectroscopic techniques such as 1H, 13C NMR, HR-EI-MS . It is also used in the thymidine incorporation assay, where a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .
Molecular Structure Analysis
Thymidine is a small molecule with a molecular formula of C10H14N2O5 . It has a molecular weight of 242.229 Da .
Chemical Reactions Analysis
Thymidine is involved in various chemical reactions. It is a substrate for several enzymes including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Glucose-1-phosphate thymidylyltransferase .
Physical And Chemical Properties Analysis
Thymidine is a small molecule with a molecular formula of C10H14N2O5 . It has a molecular weight of 242.229 Da . It exists in solid form as small white crystals or white crystalline powder .
Applications De Recherche Scientifique
Raman Spectroscopy Studies
- [5'-13C]thymidine has been utilized in Raman spectroscopy to investigate its molecular vibrations. For example, Tsuboi et al. (1999) synthesized [5'-13C]thymidine and analyzed its Raman spectrum, providing insights into the molecule's bending and stretching vibrations (Tsuboi et al., 1999).
DNA Synthesis Tracking
- Analogues of [5'-13C]thymidine, such as 5-ethynyl-2'-deoxyuridine (EdU), have been developed for tracking DNA synthesis. Cavanagh et al. (2011) discussed how EdU and similar molecules are used in biomedical research for tagging DNA synthesis, enabling detailed studies in areas like stem cell research and cancer biology (Cavanagh et al., 2011).
NMR Spectroscopy
- Nuclear Magnetic Resonance (NMR) spectroscopy is another field where [5'-13C]thymidine is used. Maltseva et al. (1999) employed 13C/2H double-labeled thymidine in NMR spectroscopy, which allowed for detailed analysis of nucleoside dynamics (Maltseva et al., 1999).
Studies on DNA Interactions
- [5'-13C]thymidine has been used to study interactions with other molecules. For instance, Anselmino et al. (1993) investigated the interaction of 5-methoxypsoralen with thymidine, leading to insights into DNA damage and repair mechanisms (Anselmino et al., 1993).
Cell-Cycle Analysis
- In cell biology, thymidine analogues are used to analyze the cell cycle, as demonstrated by Anda et al. (2014) using fission yeast cells. They optimized the labeling process to minimize the impact of analogues on cell-cycle progression (Anda et al., 2014).
Molecular Radiobiology
- Thymidine analogues have been instrumental in molecular radiobiology studies. Gitlin et al. (1961) used 5-iododeoxyuridine, a thymidine analogue, to evaluate the effects of x-radiation on DNA metabolism (Gitlin et al., 1961).
Autoradiographic Studies
- Autoradiographic techniques employing thymidine have been pivotal in histogenesis studies, as shown by Angevine and Sidman (1961) in their study of cerebral cortex development in mice (Angevine & Sidman, 1961).
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-CJLSWCASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)[13CH2]O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450542 | |
| Record name | [5'-13C]thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5'-13C]thymidine | |
CAS RN |
240407-53-8 | |
| Record name | [5'-13C]thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



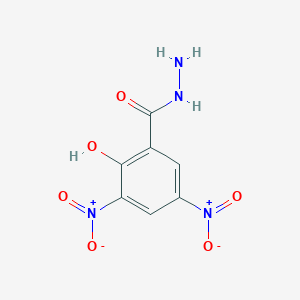
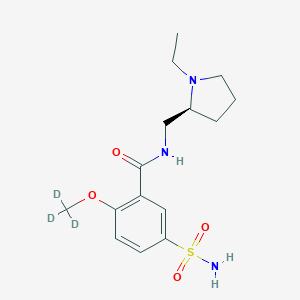
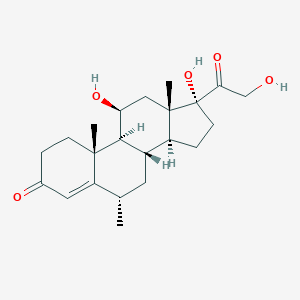
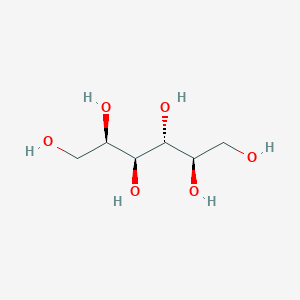
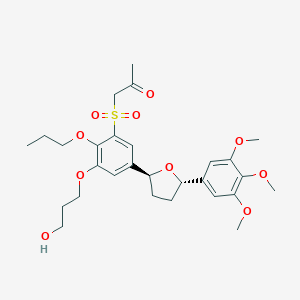
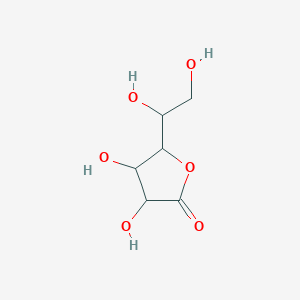
![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)
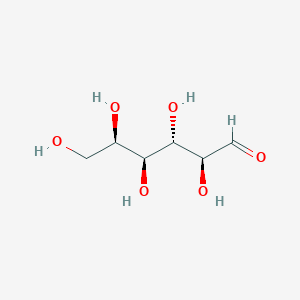

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)
